![molecular formula C20H20N2O2 B5782360 N-(2-benzylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5782360.png)
N-(2-benzylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
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Overview
Description
“N-(2-benzylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide” is a complex organic compound. It likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The benzylphenyl part suggests a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) attached to the molecule via a methylene bridge (-CH2-) .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, or condensation . The exact method would depend on the specific starting materials and the desired product.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isoxazole ring, benzyl group, and amide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of functional groups, the overall size and shape of the molecule, and the presence of any charges or polar regions .Scientific Research Applications
Supramolecular Gelation
This compound has been studied for its ability to form supramolecular gels in various organic solvents and ionic liquids. The alkyl chain length of N-alkyl-N’-(2-benzylphenyl)ureas, which are structurally related to our compound of interest, significantly affects the gelation properties and the viscoelastic behavior of the gels formed . These gels have potential applications in drug delivery systems, tissue engineering, and as environmentally responsive materials.
Organic Synthesis
The benzylphenyl moiety present in the compound is known to undergo various organic reactions at the benzylic position. This includes free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in organic synthesis . These reactions can be utilized to create a wide range of derivatives for pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine alkaloids, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that the compound may interact with its targets through a free radical mechanism, leading to various biochemical changes.
Biochemical Pathways
It’s plausible that the compound could influence multiple pathways given the broad range of biological activities exhibited by structurally similar compounds .
Result of Action
Given the wide range of biological activities associated with similar compounds, it’s likely that the compound could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-benzylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-17-19(14(2)24-22-17)20(23)21-18-12-8-7-11-16(18)13-15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBSBFZGZWVRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
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